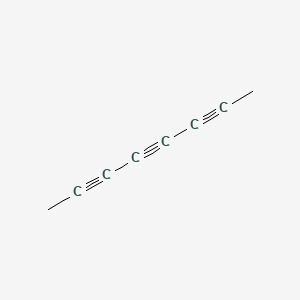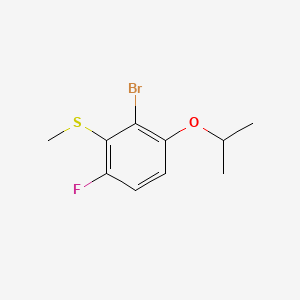
Mogroside III-A2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of mogrosides, including Mogroside III-A2, is complex due to the intricate structure of these compounds. The primary method involves the biotransformation of mogrosides using enzymatic processes. For instance, β-glucosidase can be immobilized on glass spheres to convert mogroside V into mogroside III and other derivatives . The optimal conditions for this enzymatic conversion are a pH of 4 and a temperature of 30°C .
Industrial Production Methods: Industrial production of mogrosides typically involves extraction from the fruit of Siraitia grosvenorii. Methods such as Soxhlet extraction, microwave-assisted extraction, and supercritical fluid extraction are commonly employed to obtain high-purity mogrosides . These methods ensure the efficient extraction of mogrosides while maintaining their structural integrity.
化学反応の分析
Types of Reactions: Mogroside III-A2 undergoes various chemical reactions, including hydrolysis and glycosylation. Hydrolysis, often catalyzed by enzymes like β-glucosidase, breaks down the glycosidic bonds, leading to the formation of mogrol and other derivatives .
Common Reagents and Conditions: The hydrolysis of mogrosides typically requires acidic or enzymatic conditions. For example, β-glucosidase is used under optimal conditions of pH 4 and 30°C to achieve efficient hydrolysis .
Major Products Formed: The primary products formed from the hydrolysis of mogrosides include mogrol and various glycosylated derivatives. These products retain the biological activities of the parent compounds and are often used in further research and applications .
科学的研究の応用
Chemistry: In chemistry, mogrosides are used as natural sweeteners and as starting materials for the synthesis of other bioactive compounds .
Biology: In biological research, mogrosides are investigated for their antioxidative and anti-inflammatory properties. They have shown potential in modulating blood glucose levels and inhibiting the activation of the Epstein-Barr virus .
Medicine: In medicine, mogrosides are explored for their therapeutic potential in treating conditions such as diabetes and obesity. Their natural sweetness makes them suitable for use in dietary supplements and functional foods .
Industry: In the food industry, mogrosides are used as non-caloric sweeteners in various products, providing a healthier alternative to traditional sugars .
作用機序
Mogroside III-A2 is part of a family of mogrosides, which includes compounds such as mogroside V, mogroside II E, and siamenoside I . These compounds share similar structures but differ in the number and arrangement of glycosylated sugar moieties. This compound is unique due to its specific glycosylation pattern, which contributes to its distinct biological activities .
類似化合物との比較
- Mogroside V
- Mogroside II E
- Siamenoside I
- Mogroside IV
- Mogroside III E
特性
分子式 |
C48H82O19 |
|---|---|
分子量 |
963.2 g/mol |
IUPAC名 |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3S,8R,9R,10R,11R,13R,14S,17R)-11-hydroxy-17-[(2R,5R)-6-hydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-2-yl]methoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C48H82O19/c1-21(9-13-31(45(4,5)61)67-42-39(59)36(56)33(53)26(19-50)64-42)22-15-16-46(6)28-12-10-23-24(48(28,8)29(51)17-47(22,46)7)11-14-30(44(23,2)3)66-43-40(60)37(57)34(54)27(65-43)20-62-41-38(58)35(55)32(52)25(18-49)63-41/h10,21-22,24-43,49-61H,9,11-20H2,1-8H3/t21-,22-,24-,25-,26-,27-,28-,29-,30+,31-,32-,33-,34-,35+,36+,37+,38-,39-,40-,41-,42+,43+,46+,47-,48+/m1/s1 |
InChIキー |
PASFPXYDHLIVRF-AFBORMSVSA-N |
異性体SMILES |
C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@H]2CC[C@@]3([C@@]2(C[C@H]([C@@]4([C@@H]3CC=C5[C@H]4CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)C)O)C)C |
正規SMILES |
CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)O)C2CCC3(C2(CC(C4(C3CC=C5C4CCC(C5(C)C)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)O)O)O)C)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


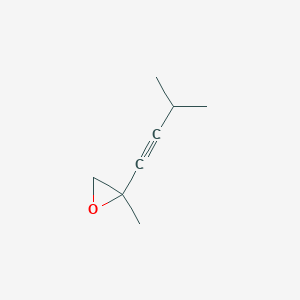

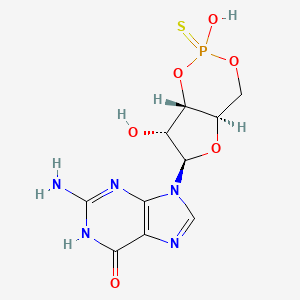


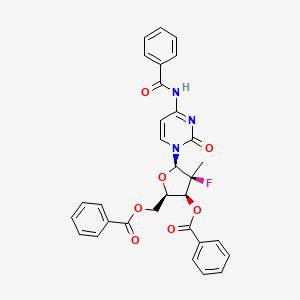
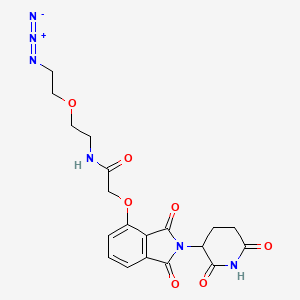

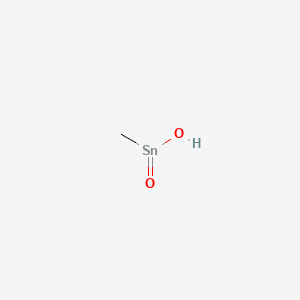
![3-Methyl-2-[3-(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-1-ium-1-yl]butan-1-ol;hexafluorophosphate](/img/structure/B14759898.png)
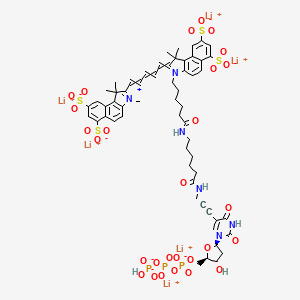
![1-(6,6-Dimethylbicyclo[3.1.0]hexan-3-yl)ethan-1-one](/img/structure/B14759906.png)
